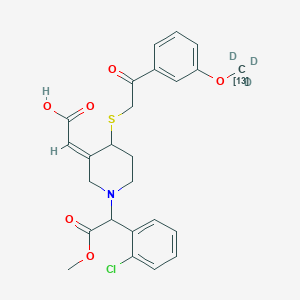
cis-Clopidogrel-MP-13C,d3 Derivative(Pair of Enantiomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Clopidogrel-MP-13C,d3 Derivative (Pair of Enantiomers): is a stable isotope-labeled compound. It is a derivative of Clopidogrel, a well-known antiplatelet medication used to prevent blood clots. The compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-Clopidogrel-MP-13C,d3 Derivative involves multiple steps, including the introduction of carbon-13 and deuterium isotopes. The synthetic route typically starts with the preparation of the core structure, followed by the incorporation of isotopic labels. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired isotopic labeling .
Industrial Production Methods: Industrial production of cis-Clopidogrel-MP-13C,d3 Derivative requires stringent control of reaction conditions to ensure high purity and yield. The process involves large-scale synthesis using specialized equipment and techniques to incorporate isotopic labels efficiently. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions: cis-Clopidogrel-MP-13C,d3 Derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
cis-Clopidogrel-MP-13C,d3 Derivative has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and metabolism of Clopidogrel in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Clopidogrel.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency of drug formulations
Mecanismo De Acción
The mechanism of action of cis-Clopidogrel-MP-13C,d3 Derivative involves its interaction with specific molecular targets and pathways. As a derivative of Clopidogrel, it inhibits the P2Y12 receptor on platelets, preventing platelet aggregation and thrombus formation. The isotopic labels (carbon-13 and deuterium) do not alter the fundamental mechanism but allow for detailed tracking and analysis in research studies .
Comparación Con Compuestos Similares
Clopidogrel: The parent compound, widely used as an antiplatelet medication.
Clopidogrel-MP endo derivative-13C,d3: Another isotopically labeled derivative with similar applications.
Other Isotope-Labeled Derivatives: Various derivatives labeled with different isotopes for specific research purposes
Uniqueness: cis-Clopidogrel-MP-13C,d3 Derivative is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in scientific research. The combination of carbon-13 and deuterium labels provides a distinct advantage in studies requiring detailed metabolic and pharmacokinetic analysis .
Propiedades
Fórmula molecular |
C25H26ClNO6S |
|---|---|
Peso molecular |
508.0 g/mol |
Nombre IUPAC |
(2Z)-2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpiperidin-3-ylidene]acetic acid |
InChI |
InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13-/i1+1D3 |
Clave InChI |
FNCOEMFSIDGTAR-YUPPTRBSSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















